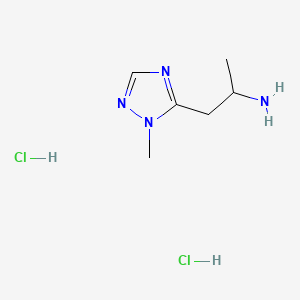
1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-aminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-aminedihydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-aminedihydrochloride typically involves the reaction of 1-methyl-1H-1,2,4-triazole with appropriate alkylating agents under controlled conditions. One common method involves the use of propan-2-amine as a starting material, which is then reacted with 1-methyl-1H-1,2,4-triazole in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler triazole compounds .
科学研究应用
1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-aminedihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
1-methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
1-(1-methyl-1H-1,2,4-triazol-3-yl)methyl-3-(2,4,5-trifluorobenzyl)-1,3,5-triazinane-2,4,6-trione: A more complex triazole derivative with additional functional groups.
Uniqueness
1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-aminedihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound for various scientific and industrial applications .
生物活性
1-(1-methyl-1H-1,2,4-triazol-5-yl)propan-2-aminedihydrochloride is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, characterization, and biological effects as reported in various studies.
Chemical Structure and Properties
The compound's IUPAC name is 1-(1-methyl-1H-1,2,4-triazol-5-yl)-1-propanamine with the molecular formula C6H12N4. Its structure features a triazole ring which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 140.19 g/mol |
| CAS Number | 959239-47-5 |
| Appearance | Liquid |
| Purity | 95% |
| Storage Temperature | Room Temperature |
Synthesis
The synthesis of this compound typically involves the reaction of aminoguanidine with carboxylic acids, leading to the formation of various triazole derivatives. The synthesis pathways often include purification steps using solvents like acetone and acetic acid to obtain the desired product in high yield and purity .
Biological Activity
The biological activity of this compound has been explored in several studies:
Antimicrobial Activity
Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. In vitro studies have shown that compounds containing the triazole moiety can inhibit the growth of various bacterial strains and fungi. The mechanism is believed to involve interference with nucleic acid synthesis .
Anticancer Properties
Some studies suggest that triazole derivatives have potential anticancer effects. For instance, they may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction . Specific assays have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines.
Case Studies
Several case studies have reported on the efficacy of triazole derivatives:
-
Case Study on Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
- Method : Disc diffusion method was used to assess inhibition zones.
- Results : The compound showed a significant zone of inhibition compared to control groups.
-
Case Study on Anticancer Activity
- Objective : To assess cytotoxicity against HeLa cells.
- Method : MTT assay was conducted to determine cell viability.
- Results : A dose-dependent decrease in cell viability was observed, indicating potential for further development as an anticancer agent.
The biological mechanisms through which this compound exerts its effects are not fully elucidated but may involve interactions with cellular targets such as enzymes or receptors involved in cell signaling pathways. The triazole ring is known to participate in hydrogen bonding and π-stacking interactions, which could facilitate binding to biological macromolecules.
属性
分子式 |
C6H14Cl2N4 |
|---|---|
分子量 |
213.11 g/mol |
IUPAC 名称 |
1-(2-methyl-1,2,4-triazol-3-yl)propan-2-amine;dihydrochloride |
InChI |
InChI=1S/C6H12N4.2ClH/c1-5(7)3-6-8-4-9-10(6)2;;/h4-5H,3,7H2,1-2H3;2*1H |
InChI 键 |
DDSAMZBNPKZQPN-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=NC=NN1C)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















